1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 944142-47-6
VCID: VC3064330
InChI: InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2
SMILES: C1COCCC1C2(CC2)N
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

CAS No.: 944142-47-6

Cat. No.: VC3064330

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine - 944142-47-6

Specification

CAS No. 944142-47-6
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 1-(oxan-4-yl)cyclopropan-1-amine
Standard InChI InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2
Standard InChI Key FXUQQEAOOMSXHG-UHFFFAOYSA-N
SMILES C1COCCC1C2(CC2)N
Canonical SMILES C1COCCC1C2(CC2)N

Introduction

Chemical Identity and Properties

Basic Information

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is an organic compound characterized by its unique molecular structure, which combines a cyclopropanamine moiety with a tetrahydro-2H-pyran ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The basic chemical identifiers and properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

PropertyValue
CAS Number944142-47-6
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
IUPAC Name1-(oxan-4-yl)cyclopropan-1-amine
InChIInChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7
InChIKeyFXUQQEAOOMSXHG-UHFFFAOYSA-N
SMILESC1COCCC1C2(CC2)N

Structural Features

The molecular structure of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine consists of a cyclopropane ring with an amine group attached at the 1-position, connected to a tetrahydropyran ring at the 4-position . The cyclopropane ring is a three-membered carbocyclic structure characterized by high ring strain and unique reactivity patterns. The tetrahydropyran component is a six-membered heterocyclic ring containing an oxygen atom at position 1, contributing to the molecule's polarity and potential for hydrogen bonding interactions.

The primary amine functional group (-NH2) at the cyclopropane ring provides a basic center that can participate in various chemical reactions, including salt formation, nucleophilic substitutions, and hydrogen bonding interactions. This functional group plays a crucial role in the compound's potential biological activities and pharmaceutical applications.

Salt Forms

The hydrochloride salt of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine represents an important derivative with distinct properties from the free base form . Table 2 presents the chemical properties of this salt form.

Table 2: Chemical Properties of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine Hydrochloride

PropertyValue
CAS Number1417568-40-1
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
IUPAC Name1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
InChIInChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H
InChIKeyKFCNQAMFHJZPOM-UHFFFAOYSA-N
SMILESC1COCCC1C2(CC2)N.Cl

The formation of the hydrochloride salt typically improves the compound's stability, water solubility, and bioavailability compared to the free base form, making it potentially more suitable for pharmaceutical formulations and applications .

Synthetic Methods

Reaction Conditions

The synthesis of this compound requires specific temperatures and solvent conditions to achieve optimal yields and selectivity. The use of different catalysts can significantly influence the stereochemistry of the final product, which is crucial for its potential biological activity and applications in medicinal chemistry. Acidic or basic environments may be required for certain transformations, depending on the substrate's stability and reactivity profile.

Salt Formation

The hydrochloride salt of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is typically prepared by treating the free base with hydrogen chloride in an appropriate solvent system . This transformation results in the protonation of the amine group, forming an ammonium chloride salt with distinct physicochemical properties. The salt formation process is often employed to enhance stability, improve handling characteristics, and increase water solubility for pharmaceutical applications.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine have been reported in the literature, including:

  • 1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine: Contains an additional methylene spacer between the tetrahydropyran and cyclopropane rings, potentially providing greater conformational flexibility.

  • 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Replaces the cyclopropane ring with a piperidine ring, creating a compound with different conformational and binding properties .

These structural variations can significantly affect the compounds' physicochemical properties, receptor binding profiles, and biological activities. Comparative studies of these analogs could provide valuable insights into the structure-activity relationships within this class of compounds.

Functional Derivatives

Functional derivatives of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine might include:

  • N-alkylated or N-acylated derivatives with modified amine functionality

  • Compounds with substituted cyclopropane rings

  • Derivatives with modified tetrahydropyran rings (e.g., substituted or expanded rings)

  • Conjugates with other biologically active molecules

These derivatives could exhibit enhanced or altered biological activities compared to the parent compound, making them valuable candidates for various therapeutic applications.

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine presents several challenges, including:

  • Stereoselective formation of the cyclopropane ring

  • Control of regioselectivity in functionalization reactions

  • Efficient coupling of the cyclopropane and tetrahydropyran moieties

  • Scale-up and optimization for industrial production

Addressing these synthetic challenges requires innovative approaches and the development of new methodologies that enable more efficient and selective transformations.

Future Research Directions

Future research on 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine might focus on:

  • Comprehensive biological screening to identify specific targets and activities

  • Detailed structure-activity relationship studies to optimize potency and selectivity

  • Development of more efficient and scalable synthetic routes

  • Investigation of novel derivatives with enhanced pharmacological properties

  • Exploration of potential therapeutic applications based on identified biological activities

These research directions would contribute to a more comprehensive understanding of this compound's properties and potential applications in medicinal chemistry and drug development.

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